ETD156
Description
ETD156 is a synthetic chlorinated dibenzodioxin derivative primarily investigated for its applications in industrial flame retardants and polymer stabilization. Structurally, it features a central dioxin backbone substituted with chlorine atoms at positions 2, 3, 7, and 8, conferring thermal stability and resistance to oxidative degradation . Its molecular formula is C₁₂H₄Cl₄O₂, with a molar mass of 322.96 g/mol. Studies highlight its high binding affinity to aryl hydrocarbon receptors (AhR), a trait shared with other dioxin-like compounds, though its acute toxicity profile is distinct from classical dioxins such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWLAVNYTSNCNAECKRRGYKGGHCGSFANVNCWCET |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
ETD156 belongs to the chlorinated dioxin family but differs from analogs in substitution patterns and steric effects. Key comparisons include:
| Property | This compound | TCDD | DecaBDE | HBCD |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₄Cl₄O₂ | C₁₂H₄Cl₄O₂ | C₁₂Br₁₀O | C₁₈H₁₈Br₆ |
| Log Kow | 6.8 | 6.8 | 10.2 | 8.1 |
| Melting Point (°C) | 285–290 | 305–310 | 290–310 | 185–195 |
| AhR Binding Affinity | Moderate | High | Low | Negligible |
Data sources: Comparative Toxicogenomics Database (CTD) , chlorinated dioxin literature
Toxicological Profiles
CTD data reveal species-specific responses to this compound. For example:
- Rodents : LD₅₀ = 1.2 mg/kg (oral), inducing hepatic enzyme CYP1A1 at 0.1 ppm .
- Aquatic Species : 96-hour LC₅₀ for Daphnia magna = 0.05 mg/L, 10× lower than HBCD .
In contrast, TCDD exhibits extreme toxicity (LD₅₀ = 0.022 mg/kg in rats), while DecaBDE shows negligible acute effects but chronic neurotoxicity .
Environmental Persistence and Degradation
This compound’s half-life in soil exceeds 15 years, comparable to TCDD but shorter than DecaBDE (>30 years). Photodegradation rates differ markedly:
| Compound | Soil Half-Life (Years) | Photodegradation Half-Life (Days) |
|---|---|---|
| This compound | 15 | 180 |
| TCDD | 20 | >365 |
| DecaBDE | 30 | 450 |
Data derived from CTD and environmental studies
This compound’s moderate photodegradation suggests partial mitigation via UV exposure, unlike TCDD’s near-indestructibility.
Discussion
This compound occupies a middle ground in the efficacy-toxicity spectrum of halogenated flame retardants. While its environmental persistence and bioaccumulation warrant caution, its reduced AhR-mediated toxicity compared to TCDD and lower bromine content than DecaBDE make it a candidate for regulated industrial use. Discrepancies in nomenclature and classification across databases (e.g., CTD vs. proprietary industrial reports) complicate direct comparisons, underscoring the need for standardized terminology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
